molecular formula C15H12N2O B1295790 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 16439-95-5

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B1295790
CAS No.: 16439-95-5
M. Wt: 236.27 g/mol
InChI Key: SRZDVYZVEYALFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid metabolism and ketogenesis . The interaction between this compound and PPARα involves binding interactions that promote the expression of downstream genes such as carnitine palmitoyltransferase-1 α (CPT1α) . This interaction is crucial for activating fatty acid uptake, accelerating fatty acid oxidation, and inhibiting gluconeogenesis.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PPARα leads to the upregulation of genes involved in fatty acid metabolism . This upregulation can result in increased fatty acid oxidation and reduced lipid accumulation in cells. Additionally, this compound may impact cell signaling pathways related to inflammation and fibrosis, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a PPARα agonist, it binds to the receptor’s ligand-binding domain, facilitating the receptor’s activation . This activation leads to the recruitment of coactivators and the subsequent transcription of target genes. The compound’s binding interactions are stabilized by π-π stacking and hydrogen bonding interactions, ensuring a stable complex with PPARα . These interactions are essential for the compound’s efficacy in modulating gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates fatty acid metabolism and reduces lipid accumulation . Higher doses may lead to toxic or adverse effects, including potential liver toxicity and disrupted metabolic homeostasis. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent. Careful dosage optimization is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. As a PPARα agonist, it influences pathways related to fatty acid uptake, oxidation, and gluconeogenesis . The compound interacts with enzymes such as CPT1α, which plays a crucial role in fatty acid oxidation. Additionally, it may affect metabolic flux and metabolite levels, contributing to overall metabolic regulation. Understanding these pathways is vital for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, impacting its efficacy and potential side effects. Studies have shown that the compound can accumulate in liver and adipose tissues, where it exerts its metabolic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, its interaction with PPARα occurs in the nucleus, where it modulates gene expression. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZDVYZVEYALFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936943
Record name 4-Phenyl-3H-1,5-benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16439-95-5
Record name 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3H-1,5-benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 4
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 5
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 6
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Customer
Q & A

Q1: What was the rationale behind designing and synthesizing 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives?

A1: Researchers hypothesized that increasing ligand flexibility could be a strategy to accommodate protein mobility in drug design []. Building upon their previous work with 2-phenyl-4-quinolones, they synthesized this compound derivatives, aiming for increased flexibility compared to the parent compound. This approach aimed to explore the impact of enhanced ligand flexibility on biological activity.

Q2: Did the this compound derivatives exhibit the expected anticancer activity?

A2: Contrary to expectations, the majority of the synthesized this compound derivatives showed limited cytotoxicity in initial screenings []. Only a small subset (compounds 7-4, 7-5, 7-9, 7-15, 7-16, 7-20, and 7-27) displayed potency against the HL-60 leukemia cell line.

Q3: Despite the limited anticancer activity, were any other biological activities discovered for these compounds?

A3: Yes, through random screening, compound 7-4, a this compound derivative, was found to possess anti-inflammatory properties []. Specifically, it inhibited the production of superoxide anions induced by the chemotactic peptide fMLP. This inhibition was linked to a mechanism involving protein kinase A (PKA) activation and subsequent modulation of cAMP levels.

  1. 2-(3-苯[b]噻吩)-6,7-亞甲二氧基喹啉-4-酮類緣物的設計、合成與抗癌活性、4-苯基-1H-苯[b][1,4]二氮雜環-2(3H)-酮衍生物的設計、合成與生物活性; I. Design, synthesis and anticancer activity of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogs. II. Design, synthesis and biological activity of this compound derivat.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.